4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

Description

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQJYRXMLSGBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363230 |

Source

|

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24827-38-1 |

Source

|

| Record name | 4,5-Bis(4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24827-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine: A Technical Guide

Molecular Structure and its Spectroscopic Implications

The structure of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, confirmed by its chemical formula C₁₇H₁₆N₂O₂S, is foundational to understanding its spectral behavior[1]. The molecule features a central thiazole ring, an amino group at the 2-position, and two 4-methoxyphenyl substituents at the 4- and 5-positions. This arrangement dictates the electronic environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the two methoxyphenyl rings, the methoxy groups, and the amino group. The chemical shifts are influenced by the electron-donating effects of the methoxy and amino groups and the aromatic nature of the thiazole ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3-7.5 | Doublet | 4H | Ar-H (ortho to thiazole) | Protons on the phenyl rings directly attached to the thiazole will be deshielded. |

| ~6.8-7.0 | Doublet | 4H | Ar-H (meta to thiazole) | Protons on the phenyl rings further from the thiazole will be more shielded. |

| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable and will likely appear as a broad signal. |

| ~3.8 | Singlet | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the heteroatoms (N, S, O) and the aromatic systems will significantly influence the chemical shifts.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C2 (Thiazole, C-NH₂) | Carbon attached to two nitrogen atoms will be significantly deshielded. |

| ~160 | C (Ar, C-OCH₃) | Aromatic carbons attached to the electron-donating methoxy group. |

| ~145-150 | C4 & C5 (Thiazole) | Carbons of the thiazole ring double bond. |

| ~130 | C (Ar, C-Thiazole) | Aromatic carbons directly attached to the thiazole ring. |

| ~128 | CH (Ar) | Aromatic carbons ortho to the thiazole attachment point. |

| ~114 | CH (Ar) | Aromatic carbons meta to the thiazole attachment point, shielded by the methoxy group. |

| ~55 | -OCH₃ | Aliphatic carbon of the methoxy group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~1620 | Strong | C=N stretch (Thiazole ring) |

| 1600, 1500 | Strong | C=C stretch (Aromatic rings) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1170 | Strong | C-N stretch |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₇H₁₆N₂O₂S will be at m/z ≈ 328.09.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from a methoxy substituent.

-

Cleavage of the C-S or C-N bonds within the thiazole ring.

-

Fragmentation of the methoxyphenyl groups.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor signals.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

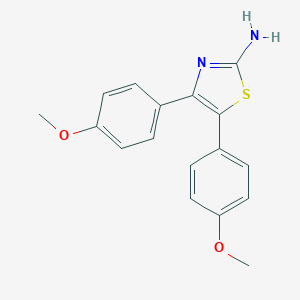

Visualizations

Caption: Molecular structure of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a predicted yet comprehensive spectroscopic profile of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine. The anticipated NMR, IR, and MS data, derived from fundamental principles and analysis of related structures, offer a valuable resource for the identification and characterization of this compound in a research or drug development setting. The provided protocols and visualizations further support the practical application of this information.

References

-

Tanaka, A., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Available at: [Link]

-

PubChem. (n.d.). 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1][2] Its unique arrangement of sulfur and nitrogen atoms imparts a distinct electronic character, making it a privileged scaffold in drug discovery.[1][2] Within this important class of compounds, 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine stands out as a key intermediate in the synthesis of potent therapeutic agents, particularly those targeting thromboembolic diseases.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development and chemical synthesis. The key properties of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine are summarized below.

Core Molecular Attributes

| Property | Value | Source |

| IUPAC Name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | N/A |

| CAS Number | 24827-38-1 | [1] |

| Molecular Formula | C₁₇H₁₆N₂O₂S | [1] |

| Molecular Weight | 312.39 g/mol | [1] |

| Melting Point | 200-201 °C | [1] |

Solubility Profile

While quantitative solubility data is not extensively reported in the literature, based on the behavior of analogous 2-aminothiazole derivatives, 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The presence of the two methoxyphenyl groups contributes to its lipophilic character.

Synthesis of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

The primary and most efficient method for the synthesis of 4,5-disubstituted-2-aminothiazoles is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the case of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, the synthesis proceeds via the reaction of 2-chloro-1,2-bis(4-methoxyphenyl)-1-ethanone with thiourea.[1]

Reaction Scheme

Caption: Hantzsch synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 4,5-Bis(4-methoxyphenyl)thiazol-2-amine.[1]

Materials:

-

2-chloro-1,2-bis(4-methoxyphenyl)-1-ethanone

-

Thiourea

-

Ethanol

Procedure:

-

A solution of 2-chloro-1,2-bis(4-methoxyphenyl)-1-ethanone and thiourea in ethanol is prepared.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent to yield 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine as a solid.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both the α-haloketone and thiourea, and its boiling point is suitable for reflux conditions.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

-

Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

¹H NMR (CDCl₃) δ (ppm): [1]

-

3.76 (s, 3H, OCH₃)

-

3.84 (s, 3H, OCH₃)

-

5.19 (s, 2H, NH₂)

-

6.8-7.4 (m, 8H, Ar-H)

Interpretation:

-

The two singlets at 3.76 and 3.84 ppm correspond to the protons of the two non-equivalent methoxy groups.

-

The broad singlet at 5.19 ppm is characteristic of the two protons of the primary amine group.

-

The multiplet between 6.8 and 7.4 ppm represents the eight aromatic protons of the two methoxyphenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR δ (ppm):

-

~55.2 (OCH₃)

-

~114.0 (Ar-C)

-

~127.0-130.0 (Ar-C)

-

~145.0 (C4/C5-thiazole)

-

~159.0 (Ar-C-O)

-

~168.0 (C2-thiazole)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | N-H | Stretching (asymmetric and symmetric) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (methyl) | Stretching |

| ~1620 | N-H | Bending |

| ~1580, ~1500, ~1450 | C=C (aromatic), C=N (thiazole) | Ring stretching |

| ~1250 | C-O (aryl ether) | Asymmetric stretching |

| ~1030 | C-O (aryl ether) | Symmetric stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS (m/z): 312 (M⁺)[1]

Interpretation:

The molecular ion peak at m/z 312 confirms the molecular weight of the compound. Further fragmentation would likely involve the loss of methoxy groups and cleavage of the thiazole ring.

Chemical Reactivity and Applications in Drug Development

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine serves as a crucial building block for the synthesis of more complex molecules with significant biological activity. The primary amine group at the 2-position is a key site for further functionalization.

Precursor for Antiplatelet and Vasodilatory Agents

Research has demonstrated that the bis(4-methoxyphenyl) moiety is essential for potent cyclooxygenase inhibition.[1] 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine has been utilized as a starting material for the synthesis of a series of 2-substituted-thiazole derivatives.[1] These derivatives have shown promising activity as antiplatelet and vasodilatory agents, which are critical in the treatment of thromboembolic diseases.[1]

Synthetic Workflow for Derivative Synthesis

Caption: General workflow for derivatization.

The reactivity of the 2-amino group allows for a wide range of chemical modifications, including acylation, alkylation, and the formation of ureas and thioureas. This versatility enables the generation of large libraries of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. The insights gained from these studies can guide the design of more potent and selective drug candidates.

Conclusion

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its straightforward synthesis via the Hantzsch reaction, coupled with the versatile reactivity of its 2-amino group, makes it an invaluable intermediate for the creation of novel therapeutic agents. The established link between its structural motifs and potent antiplatelet and vasodilatory activities underscores its importance in the ongoing search for new treatments for cardiovascular diseases. This guide provides a foundational understanding of its key properties and synthetic methodologies, empowering researchers to further explore the potential of this and related thiazole derivatives.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Tanaka, A.; et al. Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. J. Med. Chem.1994 , 37 (8), 1189–1199. [Link]

-

PubChem Compound Summary for CID 1481725, 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine. National Center for Biotechnology Information. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27(15), 4937. [Link]

Sources

An In-Depth Technical Guide to 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine: Synthesis, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine , a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthesis protocol based on established methodologies, its mechanism of action as a cyclooxygenase inhibitor, and its potential applications in the development of novel therapeutics.

Chemical Identity and Properties

A clear definition of the molecule is paramount for any scientific investigation. This section establishes the fundamental identifiers and properties of the target compound.

| Property | Value | Source |

| IUPAC Name | 4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| CAS Number | 24827-38-1 | |

| Molecular Formula | C₁₇H₁₆N₂O₂S | |

| Molecular Weight | 312.39 g/mol |

Rationale and Therapeutic Context: Targeting Thromboembolic Diseases

Thromboembolic diseases, such as heart attacks and strokes, remain a leading cause of morbidity and mortality worldwide. A key player in the pathology of these diseases is the platelet aggregation cascade, which is significantly mediated by thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation.[1][2] Its synthesis in platelets is dependent on the cyclooxygenase (COX) enzyme.

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin inhibit COX enzymes, thereby reducing TXA₂ production and exhibiting antiplatelet effects. However, their lack of selectivity between the two COX isoforms, COX-1 and COX-2, can lead to significant gastrointestinal side effects.[3][4] This has driven the search for novel COX inhibitors with improved safety profiles.

The 4,5-diarylthiazole scaffold has emerged as a promising pharmacophore for developing selective COX inhibitors. The specific compound, 4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine, serves as a foundational structure in a series of molecules designed to exhibit antiplatelet and vasodilatory properties, positioning it as a potential candidate for the development of new antithrombotic agents.[5]

Synthesis of 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine

The synthesis of the title compound is achieved through the well-established Hantzsch thiazole synthesis.[6][7] This method involves the cyclocondensation of an α-haloketone with a thiourea.

Synthetic Scheme

The overall synthetic pathway is a two-step process starting from anisoin:

Step-by-Step Experimental Protocol

This protocol is based on the methodology described by Tanaka et al. in the Journal of Medicinal Chemistry (1994).[5]

Step 1: Synthesis of 2-Chloro-1,2-bis(4-methoxyphenyl)-1-ethanone (Intermediate 2)

-

To a solution of anisoin (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous dichloromethane or chloroform), add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-haloketone intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 4)

-

Dissolve the crude 2-chloro-1,2-bis(4-methoxyphenyl)-1-ethanone (1 equivalent) in a suitable protic solvent such as absolute ethanol.

-

Add thiourea (1.2-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the product by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any unreacted thiourea.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine.

Mechanism of Action: Cyclooxygenase Inhibition

The primary biological activity of 4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine and its derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5]

The Arachidonic Acid Cascade and Thromboxane A₂ Synthesis

As depicted in Figure 2, the cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to all prostanoids, including thromboxane A₂. By inhibiting COX, 4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine effectively blocks the synthesis of TXA₂, thereby reducing its downstream effects on vasoconstriction and platelet aggregation.[1][5]

Biological Effects

The inhibition of TXA₂ synthesis translates into two primary, therapeutically relevant biological effects:

-

Antiplatelet Activity: Reduced TXA₂ levels lead to a decrease in platelet activation and aggregation, a crucial step in the formation of thrombi.

-

Vasodilatory Activity: By mitigating the vasoconstrictive effects of TXA₂, this compound can promote vasodilation, which is beneficial in treating thromboembolic diseases.

In a foundational study, a derivative of this core structure, 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole, demonstrated an IC₅₀ value of 31 µM for the inhibition of malondialdehyde (MDA) production, an indicator of cyclooxygenase activity, and an ED₅₀ of 2.0 µM for vasodilatory activity.[5] Further optimization of the 2-substituted position on the thiazole ring led to derivatives with even more potent activity.[5]

Future Directions and Drug Development Potential

The 4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine scaffold represents a valuable starting point for the development of novel antiplatelet and antithrombotic agents. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies: Further modifications of the aryl rings and the 2-amino group can be explored to enhance potency and selectivity for COX isoforms.

-

COX-1 vs. COX-2 Selectivity: Detailed enzymatic assays are necessary to determine the selectivity profile of this compound. A higher selectivity for COX-1, the predominant isoform in platelets, could be advantageous for targeted antiplatelet therapy with a reduced risk of side effects associated with COX-2 inhibition.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of thrombosis are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its optimized derivatives.

Conclusion

4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetically accessible compound with a clear mechanism of action targeting a well-validated pathway in thromboembolic diseases. Its role as a cyclooxygenase inhibitor provides a strong foundation for its potential as a lead compound in drug discovery programs aimed at developing safer and more effective antiplatelet therapies. The detailed synthetic protocol and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine, 104(5), 413-421.

- Tanaka, A., Sakai, H., Motoyama, Y., Ishikawa, T., & Takasugi, H. (1994). Antiplatelet Agents Based on Cyclooxygenase Inhibition without Ulcerogenesis. Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199.

- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814.

- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., Cipollone, F., Gerna, M., & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705–1712.

- Riendeau, D., Charleson, S., Cromlish, W., Dubé, D., Falgueyret, J. P., Friesen, R. W., Guay, J., Mancini, J. A., Ouellet, M., & Percival, M. D. (1997). Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays. Canadian journal of physiology and pharmacology, 75(9), 1088–1095.

- FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England journal of medicine, 345(6), 433–442.

- Sankhe, R., & Rahatgaonkar, A. M. (2010). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl Thiazoles. Asian Journal of Chemistry, 22(2), 1039-1042.

- Rao, P. N., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.

- Guda, M. F., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(4), 1493-1498.

- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

-

Taylor & Francis. (2022). Thromboxane A2 – Knowledge and References. Retrieved from [Link]

- FitzGerald, G. A., Oates, J. A., Hawiger, J., Maas, R. L., Roberts, L. J., Lawson, J. A., & Brash, A. R. (1983). Endogenous biosynthesis of prostacyclin and thromboxane and platelet function during chronic administration of aspirin in man.

- Rane, G., et al. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H.

- Gekle, S., & Bender, M. (2018). Red Blood Cell and Platelet Mechanics. In M. R. Labrosse (Ed.), Cardiovascular Mechanics.

- Perveen, S., et al. (2021). Health Biotechnology and Biopharma, 5(3), 1-16.

- Randall, M. J., Parry, M. J., Hawkeswood, E., Cross, P. E., & Dickinson, R. P. (1981). A novel, selective and potent antagonist of thromboxane A2 receptors in vitro and in vivo. Thrombosis research, 23(1-2), 145–162.

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

- Laneuville, O., Breuer, D. K., DeWitt, D. L., Hla, T., Funk, C. D., & Smith, W. L. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and -2 by nonsteroidal anti-inflammatory drugs. The Journal of pharmacology and experimental therapeutics, 271(2), 927–934.

- Smith, W. L., Garavito, R. M., & DeWitt, D. L. (1996). Prostaglandin endoperoxide H synthases (cyclooxygenases)-1 and -2. The Journal of biological chemistry, 271(52), 33157–33160.

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.

- Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2. Current opinion in chemical biology, 3(4), 482-490.

- Needleman, P., & Isakson, P. C. (1997). The discovery and function of COX-2.

- Samuelsson, B., Dahlen, S. E., Lindgren, J. A., Rouzer, C. A., & Serhan, C. N. (1987). Leukotrienes and lipoxins: structures, biosynthesis, and biological effects. Science, 237(4819), 1171–1176.

- Hawkey, C. J. (1999). COX-2 inhibitors. Lancet, 353(9149), 307–314.

Sources

- 1. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.huhs.ac.jp [www2.huhs.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

The 2-Aminothiazole Scaffold: A Technical Chronicle of a Privileged Structure in Drug Discovery

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of clinically significant therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the discovery and historical development of 2-aminothiazole derivatives. We will trace the journey from the foundational Hantzsch synthesis to the rational design of modern blockbuster drugs, offering field-proven insights into the causality behind experimental choices and the evolution of their therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols, mechanistic insights, and a comprehensive analysis of this remarkable scaffold's impact on medicine.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds containing nitrogen and sulfur are fundamental building blocks in drug discovery, and among them, the thiazole ring is a pharmacophore of immense importance.[3] Specifically, the 2-aminothiazole core has garnered significant attention from medicinal chemists due to its versatile biological activities.[4] This scaffold is a key structural component in drugs spanning a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments.[3][5][6]

The unique physicochemical properties and versatile binding capabilities of the 2-aminothiazole moiety allow it to interact with a diverse array of biological targets.[1][2] Its journey from a simple heterocyclic compound to a central element in life-saving medications is a testament to the power of synthetic chemistry and rational drug design. This guide will dissect this journey, beginning with its initial synthesis.

Foundational Chemistry: The Hantzsch Thiazole Synthesis

The story of 2-aminothiazole derivatives begins in 1887 with Arthur Hantzsch's discovery of a robust method for creating the thiazole ring.[1][7] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles), provided a straightforward and high-yielding pathway to this important heterocyclic system.[7][8][9] This reaction was a pivotal moment, unlocking the potential for chemists to generate vast libraries of thiazole derivatives for biological screening.[1]

The reaction mechanism initiates with an S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]

Diagram: Hantzsch 2-Aminothiazole Synthesis Workflow

Caption: Logical workflow of the Hantzsch synthesis for 2-aminothiazole derivatives.

Experimental Protocol: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis.[8]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

-

Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial containing a stir bar.

-

Add methanol to the vial.

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromic acid byproduct and precipitates the product.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected solid (filter cake) with water to remove any remaining salts.

-

Air dry the product on a watch glass. The resulting 2-amino-4-phenylthiazole is typically of sufficient purity for characterization.[8]

The First Breakthrough: Sulfathiazole and the Dawn of Antimicrobials

One of the earliest and most impactful applications of the 2-aminothiazole scaffold was in the development of sulfonamide antibiotics.[1] Building on the discovery of Prontosil and its active metabolite, sulfanilamide, chemists synthesized numerous derivatives to enhance potency and reduce toxicity.[11] In 1939, Sulfathiazole was synthesized and rapidly became a key weapon against bacterial infections, especially during World War II.[12]

Mechanism of Action: Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[12][13] Bacteria rely on this enzyme for the synthesis of folic acid, an essential nutrient for producing nucleic acids.[14] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the folic acid pathway, leading to a bacteriostatic effect that halts bacterial growth and proliferation.[12][14]

Diagram: Sulfathiazole Mechanism of Action

Caption: Sulfathiazole competitively inhibits the DHPS enzyme, blocking folate synthesis.

While the advent of penicillin and increasing bacterial resistance led to a decline in its use, sulfathiazole's success firmly established the 2-aminothiazole scaffold as a viable and valuable component in drug design.[12][15]

A Scaffold of Immense Versatility: The Pharmacological Spectrum

Following the success of sulfathiazole, the 2-aminothiazole core was explored for a wide range of other therapeutic applications. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, leading to the development of drugs targeting diverse biological pathways.[4][5]

Anti-inflammatory Agents: The Case of Meloxicam

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[16][17] It represents a significant advancement over older NSAIDs due to its preferential inhibition of cyclooxygenase-2 (COX-2).[18]

Causality in Design (COX-2 Selectivity): The rationale behind developing selective COX-2 inhibitors was to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The COX-1 enzyme is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is primarily induced at sites of inflammation.[16] By preferentially targeting COX-2, meloxicam reduces the production of pro-inflammatory prostaglandins while largely sparing the protective functions of COX-1, leading to an improved safety profile.[16][19] Structural studies have shown that subtle differences in the active sites of COX-1 and COX-2 allow for the selective binding of drugs like meloxicam.[20]

Anticancer Agents: The Rational Design of Dasatinib

The development of the anticancer drug Dasatinib (Sprycel®) is a prime example of modern, target-based drug discovery centered on the 2-aminothiazole scaffold.[21][22] Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[23][24]

Addressing a Clinical Need (Imatinib Resistance): Dasatinib was developed to overcome resistance to the first-generation kinase inhibitor, Imatinib.[25] Many patients with CML develop resistance to Imatinib due to point mutations in the BCR-ABL kinase, the oncogenic driver of the disease.[25] Dasatinib was designed to be a more potent inhibitor of BCR-ABL and to be effective against most Imatinib-resistant mutations.[25][26] A key structural difference is that Dasatinib can bind to both the active and inactive conformations of the ABL kinase, unlike Imatinib, which only binds to the inactive state.[23][26] This flexibility allows it to inhibit a broader range of mutant forms of the enzyme.[26]

Diagram: Dasatinib's Dual Inhibition Mechanism

Caption: Dasatinib inhibits key oncogenic kinases, blocking proliferation and inducing apoptosis.

The structure-activity relationship (SAR) studies that led to Dasatinib's discovery involved extensive modification of the 2-aminothiazole core to optimize its binding affinity and selectivity for a panel of kinases, including the Src family, which are also implicated in cancer progression.[25][27]

| Drug | Primary Target(s) | Key Indication | Notes |

| Sulfathiazole | Dihydropteroate Synthase (DHPS) | Bacterial Infections | Historical significance; competitive inhibitor of PABA.[12][13] |

| Meloxicam | COX-2 (preferential) | Osteoarthritis, Rheumatoid Arthritis | Designed for improved gastrointestinal safety over non-selective NSAIDs.[16][18] |

| Dasatinib | BCR-ABL, SRC Family Kinases | Chronic Myeloid Leukemia (CML) | Overcomes Imatinib resistance by binding multiple kinase conformations.[23][25] |

| Fanetizole | Immunomodulator | Immunomodulatory Agent | An example of the scaffold's use beyond antimicrobial/anticancer applications.[28] |

Table 1: Representative 2-Aminothiazole-Containing Drugs and Their Core Functions.

Future Perspectives and Conclusion

The journey of 2-aminothiazole derivatives from a laboratory curiosity to a mainstay of the pharmaceutical industry highlights the enduring value of this privileged scaffold.[2][29] Its synthetic accessibility and the capacity for extensive structural modification ensure its continued relevance in drug discovery.[30][31] Current research continues to explore 2-aminothiazole derivatives for a vast range of diseases, including neurodegenerative disorders, viral infections, and diabetes.[6][32]

However, medicinal chemists must also be aware of the potential for the 2-aminothiazole group to be classified as a toxicophore, susceptible to metabolic activation that could lead to adverse reactions.[2][29] Careful consideration of the metabolic profile is a critical component of modern drug design involving this scaffold.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Meloxicam?[Link]

-

Grokipedia. (n.d.). Sulfathiazole. [Link]

-

Empower Pharmacy. (2024). Pharmacology of Meloxicam (Mobic); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

-

Patsnap Synapse. (2023). Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. [Link]

-

Wan, Y., Long, Z., & Huang, J. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. [Link]

-

Wan, Y., Long, Z., & Huang, J. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

-

Mondal, P., & Jana, A. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

PubMed. (1997). Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug. [Link]

-

PubMed. (1998). Meloxicam: selective COX-2 inhibition in clinical practice. [Link]

-

Kalgutkar, A. S., et al. (2012). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network. Journal of Biological Chemistry. [Link]

-

Pemmaraju, N., et al. (2014). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. Journal of Cancer Research and Clinical Oncology. [Link]

-

Bouzroura, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulfathiazole?[Link]

-

Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Historical Significance and Evolving Applications of Sulfathiazole Sodium. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dasatinib?[Link]

-

ACS Publications. (2022). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. [Link]

-

Empower Pharmacy. (2025). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

Hashemi, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research. [Link]

-

ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

-

SciSpace. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

Das, D., & Roy, D. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 14. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 15. nbinno.com [nbinno.com]

- 16. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 17. youtube.com [youtube.com]

- 18. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 24. m.youtube.com [m.youtube.com]

- 25. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. | Semantic Scholar [semanticscholar.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Introduction: The 2-Aminothiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Substituted 2-Aminothiazoles

Among the vast landscape of heterocyclic compounds, the 2-aminothiazole ring system stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] The versatility of the 2-aminothiazole core, which features a five-membered ring with sulfur and nitrogen heteroatoms and a reactive amino group, allows for extensive structural modifications. This chemical tractability enables medicinal chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.

The significance of this scaffold is underscored by its presence in several clinically approved drugs, including the anti-cancer agents Dasatinib and Alpelisib, the antibiotic Cefdinir, and the antifungal Abafungin.[2][3][4] These successes have fueled extensive research into novel derivatives, revealing a wealth of potential biological activities, most notably in anticancer, antimicrobial, and anti-inflammatory applications.[2][5][6] This guide provides an in-depth exploration of these key activities, focusing on the underlying mechanisms of action, data-driven insights, and the practical experimental methodologies used to evaluate these promising compounds.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, driven by issues such as drug resistance and the severe side effects of existing therapies.[2][3] Substituted 2-aminothiazoles have emerged as a particularly fruitful area of investigation, with derivatives showing potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[2][3]

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are diverse, stemming from their ability to interact with various key proteins that regulate cell growth, proliferation, and survival. Key mechanisms include:

-

Kinase Inhibition: Many 2-aminothiazoles function as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that often become dysregulated in cancer. By blocking the activity of kinases such as PI3K, Src/Abl, BRAF, and EGFR, these compounds can halt the proliferative signals that drive tumor growth.[1] For instance, the approved drug Dasatinib is a multi-targeted kinase inhibitor effective against chronic myeloid leukemia.[3]

-

Tubulin Polymerization Inhibition: The protein tubulin is the building block of microtubules, which are essential for cell division (mitosis). Some 2-aminothiazole derivatives can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and programmed cell death (apoptosis).[1][4]

-

Enzyme Inhibition (e.g., HAT/HDAC): Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that modify the structure of chromatin, thereby regulating gene expression. Aberrant activity of these enzymes is common in cancer. Certain 2-aminothiazole compounds have been shown to inhibit these enzymes, leading to the reactivation of tumor suppressor genes.[1][4]

Data Presentation: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives

The following table summarizes the cytotoxic activity, typically reported as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), of various 2-aminothiazole derivatives against several human cancer cell lines. Lower values indicate higher potency.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [2] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [2] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI₅₀) | [7] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI₅₀) | [7] |

Experimental Protocol: Cell Viability Assessment via CellTiter-Glo® Luminescent Assay

Causality: To determine the cytotoxic or cytostatic effect of a compound, a quantitative measure of metabolically active cells is required. The CellTiter-Glo® assay is a robust, high-throughput method that quantifies ATP, an indicator of viable cells.[8][9] The generation of a luminescent signal is directly proportional to the number of living cells, allowing for the calculation of IC₅₀ values. This assay is preferred for its simplicity ("add-mix-measure" protocol) and high sensitivity.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 2-aminothiazole derivative in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions.[8]

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before use. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration by normalizing the luminescent signal of treated cells to that of the vehicle control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[8]

Visualization: Generic Kinase Inhibition Pathway

Caption: A 2-aminothiazole derivative inhibits a kinase, blocking signal transduction.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance presents a grave threat to global health, necessitating the discovery of new classes of antibacterial and antifungal agents.[10] Thiazole derivatives have long been recognized for their antimicrobial properties, and modern research continues to identify novel 2-aminothiazole compounds with significant activity against a range of pathogenic microorganisms.[10][11]

Mechanisms of Antimicrobial Action

While the precise mechanisms for many new derivatives are still under investigation, 2-aminothiazoles are thought to exert their antimicrobial effects by interfering with essential cellular processes in bacteria and fungi. In some cases, isosteric replacement of the thiazole's sulfur with oxygen (to form a 2-aminooxazole) has been shown to increase hydrophilicity and improve activity against mycobacteria, potentially by targeting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[12]

Data Presentation: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) for several derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Series 3c & 3d | Bacteria & Fungi | Significant Inhibition | [14] |

| Various Derivatives | Bacillus subtilis | Active at 50 & 100 µg/mL | [10][11] |

| Various Derivatives | E. coli | Active at 50 & 100 µg/mL | [10][11] |

| Various Derivatives | Candida albicans | Active at 50 & 100 µg/mL | [10][11] |

| Various Derivatives | Aspergillus niger | Active at 50 & 100 µg/mL | [10][11] |

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

Causality: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15] It is considered a reference method and is more quantitative than diffusion-based methods.[13] By exposing a standardized inoculum of bacteria to serial twofold dilutions of the test compound in a 96-well microtiter plate format, one can precisely identify the lowest concentration that inhibits microbial growth.[16]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 or 200 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15] A microplate reader can also be used to measure absorbance for a more quantitative assessment.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Other Activities

Beyond their roles in fighting cancer and microbes, 2-aminothiazole derivatives have demonstrated a range of other important biological activities.[5] They have been investigated as anti-inflammatory, anticonvulsant, antihypertensive, and antidiabetic agents, highlighting the broad therapeutic potential of this chemical scaffold.[2]

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes involved in the inflammatory cascade. For example, some derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, or other inflammatory mediators.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Causality: To validate that a compound's activity stems from the inhibition of a specific enzyme, an in vitro inhibition assay is essential.[17][18] This biochemical assay directly measures the effect of the inhibitor on the enzyme's ability to convert a substrate into a product.[19][20] The results, often expressed as an IC₅₀ value, provide direct evidence of target engagement and are crucial for mechanism-of-action studies.[18]

Step-by-Step Methodology (General):

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and the 2-aminothiazole inhibitor at various concentrations.

-

Reaction Setup: In a microplate, combine the enzyme and the inhibitor (or vehicle control) and pre-incubate for a short period to allow for binding.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Stop Reaction: Terminate the reaction using a stop solution or by altering conditions (e.g., pH change).

-

Detection: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Reaction

A key reason for the widespread investigation of 2-aminothiazoles is their accessible synthesis. The most common and versatile method is the Hantzsch thiazole synthesis.[2][21] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[2][21] The versatility of this method allows for the introduction of a wide variety of substituents at different positions of the thiazole ring, facilitating the creation of large compound libraries for screening. More modern approaches, such as using polymer-supported reagents, have been developed to improve yields and simplify purification procedures.[22]

Visualization: Generalized Hantzsch Thiazole Synthesis

Caption: The Hantzsch synthesis of 2-aminothiazoles from an α-haloketone.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has firmly established itself as a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. Its derivatives represent a promising avenue for the development of new therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this field will likely focus on several key areas:

-

Rational Design: Leveraging computational and structural biology tools to design derivatives that target specific protein isoforms or mutant enzymes, potentially leading to more personalized medicines with fewer off-target effects.

-

Novel Mechanisms: Exploring new and unconventional biological targets for 2-aminothiazole compounds to overcome existing drug resistance mechanisms.

-

Hybrid Molecules: Creating hybrid molecules that combine the 2-aminothiazole scaffold with other known pharmacophores to achieve synergistic or multi-target effects.

The continued exploration of substituted 2-aminothiazoles holds immense promise for enriching the pharmaceutical pipeline and delivering the next generation of innovative medicines.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Fathalla, O. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Fathalla, O. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed, 33469255. [Link]

-

Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(4). [Link]

-

Özbek, O., & Gürdere, M. B. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 451-468. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

-

Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Azzali, E., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5727. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Noble, C. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JoVE. [Link]

-

Mirzayans, R., Andrais, B., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed, 33799639. [Link]

-

Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. [Link]

-

Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23741-23755. [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

Elsadek, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. [Link]

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

Sources

- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. noblelifesci.com [noblelifesci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ijpsr.com [ijpsr.com]

- 15. apec.org [apec.org]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. blog.biobide.com [blog.biobide.com]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. youtube.com [youtube.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

In Silico Prediction of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine Bioactivity: A Senior Application Scientist's Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine. The narrative is structured to provide not just a sequence of protocols, but a logical, self-validating workflow that mirrors a professional drug discovery process. We will explore the rationale behind the selection of potential therapeutic targets, detail the methodologies for predictive modeling—including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis—and outline the crucial steps for evaluating the compound's drug-like properties through ADMET profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-phase drug discovery.

Introduction: The Rationale for In Silico Investigation

The journey from a chemical entity to a therapeutic agent is fraught with high attrition rates and substantial investment. In silico methodologies have become indispensable in modern drug discovery, offering a rational and resource-efficient approach to prioritizing promising candidates before committing to expensive and time-consuming wet-lab synthesis and testing[1]. The core tenet of this approach is that the biological activity of a molecule is intrinsically encoded in its three-dimensional structure and physicochemical properties.

The subject of this guide, 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, belongs to the 2-aminothiazole class, a well-established "privileged scaffold" in medicinal chemistry. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2]. The presence of two 4-methoxyphenyl groups at the 4 and 5 positions is particularly noteworthy, as this diaryl substitution pattern is a common feature in potent inhibitors of key biological targets.

This guide will delineate a multi-faceted in silico strategy to generate testable hypotheses regarding the bioactivity of this specific compound. Our workflow is designed as a tiered approach, moving from broad, structure-based target identification to specific, quantitative predictions of interaction and activity.

Foundational Analysis: Ligand and Target Identification

Before any predictive modeling can commence, a thorough understanding of the ligand's structure and the identification of plausible biological targets are paramount.

Ligand Structure and Properties

The first step is to obtain an accurate representation of the ligand. The structure of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine can be defined by its SMILES (Simplified Molecular-Input Line-Entry System) string, which is essential for most computational chemistry software.

SMILES: COc1ccc(cc1)c2c(sc(n2)N)c3ccc(OC)cc3

Using this SMILES string, a 3D structure can be generated and subsequently optimized using energy minimization algorithms (e.g., using software like Avogadro or the RDKit library in Python) to obtain a low-energy, stable conformation for subsequent docking studies.

Target Identification: A Hypothesis-Driven Approach

The selection of potential protein targets is not a random screening process but is guided by the structural features of our ligand. The 4,5-diarylthiazole scaffold is a known pharmacophore for several important protein classes. Based on a review of current literature, two high-potential target families emerge:

-

Tubulin: Many 4,5-diarylthiazole derivatives are potent inhibitors of tubulin polymerization, binding at the colchicine site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a validated mechanism for anticancer agents[3][4][5][6].

-

Cyclooxygenase (COX) Enzymes: The thiazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Diaryl-substituted heterocyclic compounds are known to be selective inhibitors of COX-2, a key enzyme in the inflammatory pathway[1][7][8][9].

Therefore, our in silico investigation will focus on predicting the interaction and activity of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine against these two targets.

Molecular Docking: Simulating the Protein-Ligand Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.

Causality in Method Selection

The choice of docking software and protocol is critical. For this guide, we will describe a workflow using AutoDock Vina , a widely used and validated open-source docking engine, in conjunction with visualization software like PyMOL or Discovery Studio for analysis[4][10]. AutoDock Vina employs a Lamarckian genetic algorithm, which allows for both global and local searching of the ligand's conformational space, providing a robust method for identifying the most likely binding pose.

Experimental Protocol: Molecular Docking

This protocol outlines the steps for docking 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine into the colchicine binding site of tubulin and the active site of COX-2.

Step 1: Target Protein Preparation

-

Source: Download the crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Preparation:

-

Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, PyMOL).

-

Remove all non-essential molecules, including water, co-crystallized ligands, and any non-protein chains.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in the required format (e.g., .pdbqt for AutoDock Vina).

-

Step 2: Ligand Preparation

-

Generate the 3D structure of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine from its SMILES string.

-

Perform energy minimization to obtain a stable conformation.

-

Define the rotatable bonds within the ligand.

-

Save the prepared ligand in the .pdbqt format.

Step 3: Grid Box Definition

-

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

-

Rationale: To ensure a focused and efficient search, the grid box should encompass the entire binding site of interest.

-

Procedure:

Step 4: Running the Docking Simulation

-

Use the command-line interface of AutoDock Vina, providing the prepared protein and ligand files, the grid box coordinates, and an output file name.

-

The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true minimum energy pose but also increases computation time. An exhaustiveness of 8-12 is generally a good starting point.

Step 5: Analysis and Interpretation of Results

-

Binding Affinity: Vina provides a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding affinity[4][7].

-

Pose Visualization: Load the docked poses into PyMOL or Discovery Studio along with the protein structure.

-

Interaction Analysis: Analyze the top-ranked poses for key molecular interactions, such as:

-

Hydrogen bonds: Crucial for specificity and affinity.

-

Hydrophobic interactions: Often the primary driving force for binding.

-

Pi-stacking interactions: Common with aromatic rings.

-

-